Lipophilicity: LogP vs Non-Fluorinated Analog
1-(Bromomethyl)-4-fluoronaphthalene exhibits a computed LogP of 3.87, whereas the non‑fluorinated comparator 1‑(bromomethyl)naphthalene (CAS 3163‑27‑7) has reported LogP values ranging from 3.8 to 4.1 [1]. The introduction of the fluorine atom at the 4‑position results in a modest but measurable decrease in lipophilicity, a parameter that directly influences membrane permeability, plasma protein binding, and metabolic stability in drug candidates [2].
| Evidence Dimension | Calculated octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.87 (calculated) |
| Comparator Or Baseline | 1‑(Bromomethyl)naphthalene: LogP = 3.8 (XLogP3) to 4.15 (reported) |
| Quantified Difference | Reduction of 0.0–0.28 LogP units |
| Conditions | Computational prediction (ChemSrc) vs. experimental/PubChem XLogP3 |
Why This Matters
For medicinal chemistry campaigns where fine‑tuning lipophilicity is critical, this compound provides a quantifiable advantage in LogP modulation compared to the non‑fluorinated analog.
- [1] PubChem. (n.d.). 1-(Bromomethyl)naphthalene (CID 75374). XLogP3 = 3.8. View Source
- [2] Bégué, J.‑P., & Bonnet‑Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons. (General principles of fluorine effects on lipophilicity). View Source
